N-Butyl-3-methylisoxazol-5-amine

Description

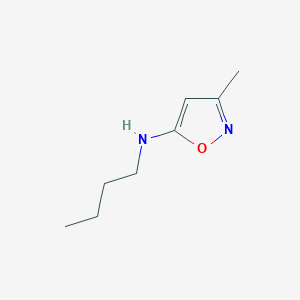

N-Butyl-3-methylisoxazol-5-amine is a substituted isoxazole derivative characterized by an amino group at position 5, a methyl group at position 3, and an n-butyl chain attached to the nitrogen atom. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

N-butyl-3-methyl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-9-8-6-7(2)10-11-8/h6,9H,3-5H2,1-2H3 |

InChI Key |

FAAAMJFDCGOCCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=NO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles, including N-Butyl-3-methylisoxazol-5-amine, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles typically involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. For example, the cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate conditions using AuCl3 as a catalyst .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: Conversion to oximes or nitrile oxides.

Reduction: Formation of amines or hydroxylamines.

Substitution: Introduction of different substituents on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite or isoamyl nitrite for oxidation, and sodium azide for substitution reactions. Conditions can vary from room temperature to moderate heating, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

N-Butyl-3-methylisoxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, functionalized isoxazoles have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound’s effects are mediated through its binding to these enzymes, leading to altered neurotransmitter levels and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Similarity scores are derived from structural comparisons using PubChem’s Tanimoto algorithm .

Substituent Effects on Physicochemical Properties

- N-Alkyl vs. C-Alkyl Substitution :

The n-butyl chain in this compound introduces greater hydrophobicity compared to 3-(tert-butyl)isoxazol-5-amine, which has a branched alkyl group. This difference may influence solubility and metabolic stability in biological systems . - Aromatic vs.

- Hydroxyaryl Modifications: 2-(5-Aminoisoxazol-3-yl)phenol (similarity score 0.83) demonstrates increased polarity from the phenolic group, which could enhance water solubility and bioavailability relative to this compound .

Stability and Reactivity

- Steric Hindrance: The tert-butyl group in 59669-59-9 creates significant steric hindrance, possibly reducing reactivity at the 5-amino position relative to the less hindered N-butyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.